cis-1-Boc-2,5-Divinyl-pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2R,5S)-2,5-bis(ethenyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-6-10-8-9-11(7-2)14(10)12(15)16-13(3,4)5/h6-7,10-11H,1-2,8-9H2,3-5H3/t10-,11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQSWEDAEIPKER-PHIMTYICSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1C=C)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CC[C@H]1C=C)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical and Conformational Analysis of Cis 1 Boc 2,5 Divinyl Pyrrolidine
Stereochemical Assignment Methodologies
The precise determination of the stereochemical outcome of a reaction producing substituted pyrrolidines is crucial for understanding the reaction mechanism and for the application of the resulting products.
Diastereomeric Ratios and Enantiomeric Excess Determination
In the synthesis of chiral molecules with multiple stereocenters, such as cis-1-Boc-2,5-divinyl-pyrrolidine, two key parameters quantify the stereochemical purity: diastereomeric ratio (d.r.) or diastereomeric excess (d.e.), and enantiomeric excess (e.e.). nih.govunacademy.com
Diastereomeric Excess (d.e.) quantifies the excess of one diastereomer over another in a mixture. unacademy.comqmul.ac.uk Diastereomers are stereoisomers that are not mirror images of each other and possess different physical and chemical properties, allowing for their separation by techniques like chromatography or fractional distillation. unacademy.com The diastereomeric excess is calculated as the difference in the mole fractions of the major and minor diastereomers. qmul.ac.uk For instance, a mixture containing 70% of one diastereomer and 30% of the other has a 40% diastereomeric excess. unacademy.com
Enantiomeric Excess (e.e.) measures the purity of a chiral substance, indicating the degree to which a sample contains one enantiomer in greater amounts than the other. unacademy.comqmul.ac.uk Enantiomers are non-superimposable mirror images with identical physical properties in an achiral environment, making their separation more complex. unacademy.com Chiral chromatography is a common method for determining the enantiomeric excess of a sample. researchgate.net
Various analytical techniques are employed to determine these values. High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases are powerful tools for separating and quantifying both enantiomers and diastereomers. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine diastereomeric ratios, as the different spatial arrangement of atoms in diastereomers often leads to distinct chemical shifts and coupling constants in their NMR spectra. researchgate.net More advanced optical methods, such as circular dichroism (CD) spectroscopy, can also be utilized, sometimes in conjunction with multivariate regression models, to determine both e.e. and d.e. without the need for chromatographic separation. nih.govrsc.org
Table 1: Methodologies for Stereochemical Analysis
| Parameter | Definition | Common Analytical Techniques |
|---|---|---|
| Diastereomeric Excess (d.e.) | The excess of one diastereomer over another in a mixture. unacademy.comqmul.ac.uk | NMR Spectroscopy, HPLC, GC, Fractional Distillation unacademy.com |
| Enantiomeric Excess (e.e.) | A measure of the purity of a chiral substance, indicating the excess of one enantiomer over its mirror image. unacademy.comqmul.ac.uk | Chiral HPLC, Chiral GC, Circular Dichroism (CD) Spectroscopy researchgate.net |
Influence of Chiral Auxiliaries and Catalysts on Stereocontrol
Achieving high levels of stereocontrol in the synthesis of substituted pyrrolidines often relies on the use of chiral auxiliaries and catalysts. These chiral entities create a diastereomeric interaction with the substrate or transition state, directing the formation of a specific stereoisomer.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. For example, in the synthesis of certain pyrrolidine (B122466) derivatives, chiral auxiliaries derived from (S)-proline have been effectively used. mdpi.com The choice of the auxiliary can significantly influence the diastereoselectivity of key bond-forming steps.
Chiral catalysts , on the other hand, are used in substoichiometric amounts to control the stereochemistry of a reaction. nih.gov They can be broadly categorized into biocatalysts (enzymes), organocatalysts, and chiral metal complexes. rsc.org In the context of pyrrolidine synthesis, chiral organocatalysts derived from pyrrolidine itself have been extensively developed and modified to optimize efficiency and selectivity. mdpi.com For instance, the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes has been successfully demonstrated using chiral cis-2,5-disubstituted pyrrolidine organocatalysts, achieving excellent yields and high enantioselectivities. rsc.org
The effectiveness of both chiral auxiliaries and catalysts is often dependent on a "matched" interaction between the chirality of the auxiliary/catalyst and the substrate. nih.gov A "mismatched" interaction can lead to lower stereoselectivity or even failure of the reaction. nih.gov The design of these chiral controllers is a continuous area of research, with the goal of developing more efficient and selective catalysts for the asymmetric synthesis of complex molecules like this compound. mdpi.comrsc.org
Conformational Analysis of 2,5-Disubstituted N-Boc Pyrrolidines
The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve ring strain. The nature and position of substituents, as well as the protecting group on the nitrogen atom, play a crucial role in determining the preferred conformation of the ring.
Preferred Ring Conformations (e.g., envelope, twist, pseudoaxial/equatorial orientations of substituents)
The pyrrolidine ring typically exists in two main low-energy conformations: the envelope (C_s symmetry) and the twist (C_2 symmetry) . In the envelope conformation, one atom is out of the plane of the other four. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The substituents on the ring will preferentially occupy either a pseudoaxial or pseudoequatorial position to minimize steric interactions.
For 2,5-disubstituted pyrrolidines, the cis and trans isomers will exhibit different conformational preferences. In the case of cis-2,5-disubstituted pyrrolidines, the two substituents are on the same side of the ring. To minimize steric strain, the ring may pucker in a way that places one substituent in a pseudoaxial position and the other in a pseudoequatorial position, or it may adopt a conformation where both substituents are in pseudoequatorial-like positions, depending on the specific nature of the substituents and other conformational influences.
Influence of the N-Boc Protecting Group on Pyrrolidine Ring Conformation
The N-tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. total-synthesis.comorganic-chemistry.org Its bulky nature can significantly influence the conformational equilibrium of the pyrrolidine ring. The steric demand of the Boc group can favor conformations that place it in a less hindered position.
The presence of the N-Boc group can affect the puckering of the pyrrolidine ring and the preferred orientation of other substituents. The rotation around the N-C(O) bond of the carbamate (B1207046) can also lead to the existence of cis and trans rotamers, which can further complicate the conformational analysis and may be observable in NMR spectra. nih.gov Studies on N-Boc-pyrrolidines have shown that the Boc group can direct deprotonation and subsequent electrophilic attack to the adjacent carbon atoms in a stereoselective manner, an effect known as complex-induced proximity. acs.org This highlights the significant role of the N-Boc group in controlling the stereochemistry and conformation of the pyrrolidine ring.
Stereoelectronic Effects on Conformational Preferences
Beyond steric effects, stereoelectronic effects also play a critical role in dictating the conformational preferences of the pyrrolidine ring. These effects arise from the interaction of electron orbitals. For instance, the anomeric effect, which involves the interaction of a lone pair of electrons on an atom with an adjacent antibonding (σ*) orbital, can stabilize certain conformations.
Table 2: Summary of Conformational Influences on the Pyrrolidine Ring
| Influencing Factor | Description |
|---|---|
| Ring Puckering | The pyrrolidine ring adopts non-planar envelope or twist conformations to minimize ring strain. |
| Substituent Orientation | Substituents at the 2- and 5-positions prefer pseudoequatorial orientations to reduce steric hindrance. |
| N-Boc Protecting Group | The bulky N-Boc group influences ring puckering and can lead to the formation of cis/trans carbamate rotamers. total-synthesis.comnih.gov |
| Stereoelectronic Effects | Interactions such as the gauche and anomeric effects can stabilize specific conformations through orbital overlap. nih.govnih.gov |
Advanced Spectroscopic Techniques for Structural Elucidation
The definitive determination of the complex three-dimensional structure of cis-1-Boc-2,5-divinylpyrrolidine relies on the application of sophisticated spectroscopic methods. While simpler techniques may confirm connectivity, a combination of advanced Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography is required to unambiguously establish both the relative stereochemistry of the substituents and the preferred conformation of the pyrrolidine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For cis-1-Boc-2,5-divinylpyrrolidine, a multi-faceted NMR analysis involving one-dimensional (1D) and two-dimensional (2D) experiments is employed to assign all proton and carbon signals and to define the molecule's stereochemistry and conformational preferences.
The vicinal (three-bond, ³JHH) and long-range (four-bond, ⁴JHH) proton-proton coupling constants are invaluable for stereochemical analysis. The magnitude of ³JHH is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. miamioh.edu In five-membered rings like pyrrolidine, this relationship allows for the differentiation of cis and trans isomers.
For cis-2,5-disubstituted pyrrolidines, the protons at C2 and C5 are on the same face of the ring. The coupling between the methine proton at C2 (H2) and the adjacent methylene (B1212753) protons at C3 (H3α and H3β) provides key information. The dihedral angles, and thus the coupling constants, depend on the ring's conformation (e.g., envelope or twist). However, a characteristic pattern emerges. Typically, cis isomers exhibit larger vicinal coupling constants compared to their trans counterparts for similarly oriented protons. organicchemistrydata.org For instance, the coupling between cis-protons on adjacent carbons in a five-membered ring is often in the range of 8-10 Hz, whereas trans-couplings can be smaller. organicchemistrydata.org Analysis of the coupling patterns of H2 and H5 with their respective adjacent methylene groups (H3 and H4) allows for the confirmation of the cis relative stereochemistry.
| Coupling Type | Typical Dihedral Angle (cis-isomer) | Expected ³JHH (Hz) | Significance for cis-1-Boc-2,5-divinylpyrrolidine |
| ³J(H2, H3cis) | ~0° | 8 - 10 | Large coupling confirms the cis relationship between H2 and one of the H3 protons. |
| ³J(H2, H3trans) | ~120° | 2 - 9 | Smaller coupling to the other H3 proton helps define ring pucker. |
| ³J(H5, H4cis) | ~0° | 8 - 10 | Symmetrical analysis on the other side of the ring provides corroborating evidence. |
| ³J(H5, H4trans) | ~120° | 2 - 9 | Confirms the overall cis-2,5-disubstitution pattern. |
This table presents illustrative data based on typical values for cis-disubstituted five-membered rings.
While coupling constants provide information through bonds, the Nuclear Overhauser Effect (NOE) provides information about through-space proximity (typically <5 Å). nih.gov In an NOE experiment (or its rotating-frame equivalent, ROESY), irradiation of one proton enhances the signal of nearby protons.
For cis-1-Boc-2,5-divinylpyrrolidine, the most critical NOE correlation is the one between the methine proton at C2 (H2) and the methine proton at C5 (H5). A clear NOE signal between H2 and H5 definitively proves that these protons are on the same face of the pyrrolidine ring, thus confirming the cis stereochemistry. nih.gov Conversely, the absence of this correlation would suggest a trans arrangement. Additional NOEs, such as those between the pyrrolidine ring protons and the vinyl group protons, help to establish the preferred orientation of the vinyl substituents.
A full suite of 2D NMR experiments is necessary to unambiguously assign every proton and carbon signal in the molecule. youtube.com
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com It would clearly show the correlations within the pyrrolidine ring (H2-H3-H4-H5) and within each vinyl group, confirming the spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C, one bond). youtube.com It allows for the direct assignment of the carbon signal for each protonated carbon, such as C2/H2, C3/H3, etc.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH). It is crucial for piecing together the molecular skeleton. Key HMBC correlations would include those from the Boc carbonyl carbon to the C2 and C5 protons, confirming the position of the protecting group, and from the vinyl protons to the C2 and C5 carbons, confirming the attachment points of the vinyl groups.
| Proton (¹H) | Hypothetical δ (ppm) | Correlated Carbon (¹³C) via HSQC | Hypothetical δ (ppm) | Key HMBC Correlations (to ¹³C) |
| H2, H5 | 4.10 | C2, C5 | 65.0 | Boc C=O, Vinyl C |
| H3, H4 (α) | 2.05 | C3, C4 | 33.0 | C2, C5 |
| H3, H4 (β) | 1.80 | C3, C4 | 33.0 | C2, C5 |
| Vinyl CH | 5.80 | Vinyl CH | 138.0 | C2, C5 |
| Vinyl CH₂ (trans) | 5.20 | Vinyl CH₂ | 115.0 | C2, C5, Vinyl CH |
| Vinyl CH₂ (cis) | 5.05 | Vinyl CH₂ | 115.0 | C2, C5, Vinyl CH |
| Boc CH₃ | 1.45 | Boc CH₃ | 28.5 | Boc C=O, Boc C(quat) |
This table provides a hypothetical but representative assignment based on data for similar N-Boc-pyrrolidine structures.
Residual Dipolar Couplings (RDCs) have emerged as a powerful technique for determining the structure and stereochemistry of small molecules in solution. nih.govnih.gov RDCs are measured by inducing a slight alignment of the molecules in the NMR tube, often by using a liquid crystal medium. wikipedia.org This partial alignment prevents the complete averaging of through-space dipole-dipole couplings.
The magnitude of an RDC is dependent on the distance between two nuclei and the orientation of the internuclear vector relative to the external magnetic field. youtube.com By measuring a set of RDCs (e.g., ¹³C-¹H or ¹H-¹H) and fitting them to a 3D model of the molecule, it is possible to obtain long-range structural information that is inaccessible through NOEs or J-couplings. nih.gov For cis-1-Boc-2,5-divinylpyrrolidine, RDC analysis would provide an independent and highly accurate method to verify the cis configuration and to determine the precise puckering (e.g., C2-endo, C3-exo) of the pyrrolidine ring in solution.
X-ray Crystallography for Absolute and Relative Stereochemistry
X-ray crystallography provides the most definitive and unambiguous structural information for a molecule in the solid state. mdpi.com If a suitable single crystal of cis-1-Boc-2,5-divinylpyrrolidine can be grown, its analysis by X-ray diffraction would yield a precise 3D model of the molecule. nih.gov
This technique would irrefutably confirm the relative stereochemistry, showing the two vinyl groups on the same side of the pyrrolidine ring. Furthermore, it provides exact measurements of bond lengths, bond angles, and torsional angles, revealing the solid-state conformation of the five-membered ring and the orientation of the Boc protecting group and vinyl substituents. researchgate.net If the synthesis started from a chiral source or if the racemate was resolved, X-ray analysis using anomalous dispersion could also determine the absolute configuration (e.g., 2S, 5S or 2R, 5R).
Mechanistic Insights into the Formation and Reactivity of Cis 1 Boc 2,5 Divinyl Pyrrolidine and Precursors
Detailed Reaction Mechanisms of Stereoselective Pyrrolidine (B122466) Syntheses
The stereoselective construction of the cis-2,5-disubstituted pyrrolidine ring can be achieved through several advanced synthetic methodologies. The choice of method dictates the reaction pathway, involving distinct catalytic cycles and reactive intermediates to control the desired cis stereochemistry.
Transition metal catalysis offers a powerful and versatile approach for synthesizing pyrrolidine rings with high efficiency and selectivity. researchgate.net Metals such as rhodium, iridium, and cobalt are particularly effective in mediating intramolecular hydroamination or cyclization reactions of appropriate acyclic precursors. organic-chemistry.org
One plausible pathway for the formation of cis-1-Boc-2,5-divinyl-pyrrolidine is the rhodium-catalyzed intramolecular hydroamination of a protected 1,8-diamino-4,5-divinylocta-1,7-diene precursor. The catalytic cycle would likely commence with the coordination of the rhodium(I) catalyst, such as [Rh(COD)Cl]₂, to the Boc-protected amine. This is followed by oxidative addition into the N-H bond to form a rhodium(III)-hydrido-amido species. Subsequently, one of the pendant vinyl groups coordinates to the metal center and undergoes migratory insertion into the Rh-H bond (hydrometallation) or the Rh-N bond (aminometallation). The regioselectivity of this insertion is critical for forming the five-membered ring. A subsequent migratory insertion of the second vinyl group, followed by reductive elimination, would generate the desired this compound and regenerate the active Rh(I) catalyst, closing the catalytic cycle. The cis-selectivity is often directed by the conformational constraints imposed by the catalyst's ligand sphere and the substrate during the cyclization step.
Iridium-catalyzed intramolecular hydroamination represents another viable strategy. organic-chemistry.org Precatalysts like [Ir(COD)Cl]₂ can effectively catalyze the cyclization of aminoalkenes. The mechanism is thought to involve the formation of an iridium-amido complex, followed by intramolecular nucleophilic attack of the nitrogen onto a coordinated alkene. The stereochemical outcome is determined during this key cyclization step, where the transition state leading to the cis-product is favored.
Cobalt-catalyzed reductive cyclization of diynes or enynes also provides a route to cyclic structures. organic-chemistry.org A hypothetical precursor like a Boc-protected divinyl diyne could undergo a cobalt-mediated reductive cyclization in the presence of a reductant like H₂ to furnish the pyrrolidine ring. organic-chemistry.org
Table 1: Comparison of Potential Catalytic Systems for Pyrrolidine Synthesis
| Catalyst System | Precursor Type | Key Mechanistic Steps | Selectivity Control |
|---|---|---|---|
| Rhodium(I) Complexes | Amino-divinyl-diene | Oxidative Addition, Migratory Insertion, Reductive Elimination | Ligand-controlled stereoselectivity |
| Iridium(I) Complexes | Aminoalkene | Coordination, Nucleophilic Attack, Protonolysis | Substrate and catalyst control |
Radical cyclizations offer a complementary approach to transition metal catalysis for pyrrolidine ring synthesis, often proceeding under mild conditions. thieme.deresearchgate.net A key strategy adaptable for forming this compound would involve a 5-exo-trig cyclization of a nitrogen-centered radical.
This process can be initiated from a suitable precursor, such as an N-halogenated or N-O bonded derivative of a divinyl-substituted amine. For instance, homolytic cleavage of an N-X (X = halogen, O-acyl) bond, induced by light (photolysis) or a radical initiator (e.g., AIBN with Bu₃SnH), generates a nitrogen-centered radical. This radical can then undergo an intramolecular addition to one of the pendant vinyl groups. The 5-exo-trig cyclization is generally favored over the 6-endo-trig pathway according to Baldwin's rules. Following the initial cyclization, the resulting carbon-centered radical would be positioned to attack the second vinyl group in a subsequent 5-exo-trig cyclization, forming the bicyclic core, which upon further reaction can lead to the desired pyrrolidine.
Alternatively, a tandem radical addition-cyclization pathway could be envisioned. An external radical could add to one of the vinyl groups of a divinyl-substituted acyclic amine precursor, generating a carbon-centered radical that then undergoes a 5-exo-trig cyclization onto the other vinyl group to form the pyrrolidine ring. The stereoselectivity of these radical cyclizations is often governed by the conformation of the transition state, where steric interactions favor the formation of the cis isomer. researchgate.net
The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. In the context of synthesizing this compound, several key intermediates can be postulated depending on the synthetic route.
In transition metal-catalyzed pathways, metallacyclobutanes or metallacyclopentanes are plausible intermediates. For example, in a [2+2+1] type cycloaddition, a metallacyclobutane could form from the oxidative coupling of two alkene units to the metal center. However, for the direct cyclization of a divinyl amine, a metallacyclopentane intermediate, formed after the insertion of an alkene into a metal-amido bond, is more likely. These species are typically characterized spectroscopically at low temperatures or inferred from the reaction products.
Biradicals are the quintessential intermediates in stepwise radical cyclization pathways. After the initial radical addition to a vinyl group, a transient carbon-centered radical is formed. If the reaction proceeds via a stepwise cyclization, a 1,4-biradical could be an intermediate before the final ring closure. The lifetime and conformation of these biradicals are critical in determining the stereochemical outcome of the reaction.
While aziridines can serve as precursors for pyrrolidine synthesis through ring-expansion reactions, they are less likely to be intermediates in the direct cyclization of a divinyl amine. organic-chemistry.org However, a related pathway could involve the formation of a vinyl-substituted aziridine, which then undergoes a metal-catalyzed ring-opening and subsequent cyclization with the second vinyl group.
Another relevant intermediate in certain transformations leading to pyrrolidines is the vinylazomethine ylide . nih.gov These 1,3-dipoles can undergo [3+2] cycloaddition reactions with alkenes to form the pyrrolidine ring. A strategy to form this compound could involve the generation of a divinyl-substituted azomethine ylide, followed by an intramolecular [3+2] cycloaddition.
Role of Substrate Design and Electronic Factors on Reactivity and Selectivity
The structure of the acyclic precursor is a critical determinant of reactivity and stereoselectivity in the synthesis of this compound. nih.gov The interplay of steric and electronic factors within the substrate dictates the feasibility and outcome of the cyclization.
The N-Boc protecting group plays a multifaceted role. Electronically, its carbonyl group withdraws electron density from the nitrogen atom, which can influence the nucleophilicity of the amine and the stability of any nitrogen-centered radical or amido-metal intermediates. Sterically, the bulky tert-butyl group can influence the conformational preferences of the acyclic precursor and the transition states during cyclization, thereby directing the stereochemical outcome. In many cases, the steric hindrance of the Boc group can favor the formation of the cis isomer by forcing the substituents on the forming ring to adopt a less hindered orientation.
The divinyl groups are the primary reactive sites for the cyclization. Their electronic properties can be tuned by introducing substituents on the vinyl moieties, although for the parent compound, they are unsubstituted. The conformational flexibility of the carbon chain connecting the two vinyl groups and the nitrogen atom is paramount. The length and substitution pattern of this chain must be optimized to favor the 5-membered ring closure over other potential side reactions, such as polymerization or intermolecular reactions. The pre-organization of the substrate in a conformation that minimizes steric strain in the transition state leading to the cis-product is a key principle in achieving high stereoselectivity. wm.edunih.gov
Computational Chemistry in Mechanistic Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining deep mechanistic insights into complex organic reactions, including the synthesis of pyrrolidines. acs.orgacs.org
DFT calculations allow for the in-silico exploration of reaction pathways, providing detailed information about the geometries and energies of reactants, intermediates, transition states, and products. researchgate.netacs.org For the synthesis of this compound, DFT can be employed to:
Map Potential Energy Surfaces: By calculating the energy of the system along the reaction coordinate, a complete energy profile for a proposed mechanism can be constructed. This helps to identify the rate-determining step and to assess the kinetic feasibility of the pathway.
Locate and Characterize Transition States: The identification of transition state structures is crucial for understanding how bonds are formed and broken. youtube.com For instance, in a metal-catalyzed hydroamination, DFT can model the transition state for the migratory insertion step, revealing the geometric and electronic factors that control stereoselectivity. By comparing the activation energy barriers for the pathways leading to the cis and trans isomers, the origins of the observed stereoselectivity can be elucidated. acs.org
Evaluate Competing Pathways: DFT can be used to compare the energy barriers of different plausible mechanisms, such as a concerted versus a stepwise pathway, or a radical versus a polar mechanism. acs.org For example, calculations could determine whether a tandem radical cyclization or a transition metal-mediated pathway is more energetically favorable for a given precursor.
Table 2: Illustrative Application of DFT in Pyrrolidine Synthesis
| Computational Task | Information Gained | Implication for Synthesis |
|---|---|---|
| Transition State Search | Geometry and energy of the highest energy point on the reaction path. | Understanding the rate-determining step and the origins of stereoselectivity. |
| Reaction Energy Profile | Relative free energies of intermediates and transition states. researchgate.net | Prediction of reaction feasibility and product distribution. |
By providing a molecular-level picture of the reaction, DFT calculations complement experimental studies and guide the rational design of more efficient and selective syntheses of complex molecules like this compound. nih.gov
Molecular Dynamics Simulations for Conformational and Dynamic Analysis
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the structure, dynamics, and thermodynamics of molecules and their assemblies. rsc.orgarxiv.org For a flexible molecule like this compound, MD simulations can provide crucial insights into its conformational landscape and dynamic behavior, which are often challenging to fully characterize through experimental methods alone.
Conformational Landscape of the Pyrrolidine Ring:
Dynamics of the Divinyl Substituents:
Solvent Effects on Conformation and Dynamics:
The surrounding solvent environment can have a profound impact on the conformational equilibrium of the molecule. MD simulations can be performed in explicit solvent models to capture these effects. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized. Non-periodic boundary conditions can be employed in simulations to accurately model solvent effects without introducing periodicity artifacts. nih.gov The radial distribution functions derived from such simulations can reveal the specific interactions between the solute and solvent molecules. nih.gov
A hypothetical study of this compound using MD simulations could involve the use of force fields like GAFF, CHARMM, or OPLS, which have shown good performance in reproducing the structural and dynamic properties of organic molecules. rsc.org The simulations would likely be run for extended periods (e.g., nanoseconds to microseconds) to ensure adequate sampling of the conformational space. nih.gov The resulting trajectories would then be analyzed to extract key structural and dynamic parameters.
Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound
| Parameter | Value/Description |
| Force Field | GAFF, CHARMM, OPLS |
| Solvent Model | Explicit (e.g., TIP3P water) or Implicit |
| Boundary Conditions | Periodic or Non-periodic |
| Simulation Time | 100 ns - 1 µs |
| Temperature | 298 K |
| Pressure | 1 atm |
| Analysis | RMSD, RMSF, Dihedral Angle Distributions, Radial Distribution Functions |
The insights gained from such simulations, including the preferred conformations and dynamic behavior of the vinyl groups, would be invaluable for the rational design of synthetic transformations.
Predictive Chemistry and Rational Design of Synthetic Transformations
Predictive chemistry, leveraging computational tools and data-driven approaches, offers a powerful strategy for the rational design of efficient and selective synthetic routes. acs.org For a target molecule like this compound, these methods can be employed to identify promising synthetic pathways and to understand the factors that control reactivity and stereoselectivity.
Retrosynthetic Analysis and Pathway Prediction:
A key aspect of rational design is the retrosynthetic analysis of the target molecule. For this compound, several disconnections of the pyrrolidine ring can be envisaged. acs.org Computational tools can assist in evaluating the feasibility of different synthetic strategies. For instance, a promising approach could involve the stereoselective synthesis of a suitable precursor followed by the introduction of the vinyl groups.
One potential precursor is a cis-2,5-disubstituted pyrrolidine derived from pyroglutamic acid, a readily available chiral starting material. nih.govpsu.eduresearchgate.net The synthesis could involve the reduction of the lactam carbonyl and subsequent manipulation to introduce the vinyl substituents. Another strategy could be a palladium-catalyzed aerobic oxidative cyclization of an appropriate alkene tethered to a tert-butanesulfinamide nucleophile, which has been shown to produce cis-2,5-disubstituted pyrrolidines with high diastereoselectivity. nih.gov
Predicting Reactivity and Selectivity:
Once a synthetic pathway is proposed, computational chemistry can be used to predict the reactivity of the intermediates and the selectivity of the reactions. For example, density functional theory (DFT) calculations can be used to model the transition states of key steps, such as a ring-closing metathesis or a double nucleophilic addition to a suitable precursor, to predict the stereochemical outcome.
In the context of the reactivity of the final product, predictive models can help in designing transformations of the vinyl groups. The vinyl moieties are versatile handles for a variety of reactions, including:
Cross-metathesis: To introduce further functionalization.
Heck coupling: For arylation or vinylation.
Hydroboration-oxidation: To form the corresponding alcohols.
Epoxidation: To generate reactive epoxide intermediates.
Diels-Alder reactions: Where the vinyl groups can act as dienophiles.
Computational models can predict the susceptibility of the vinyl groups to these transformations and identify potential challenges, such as competing reactions or lack of selectivity. For example, DFT calculations could be used to determine the relative energies of activation for different reaction pathways, guiding the choice of reagents and reaction conditions.
Data-Driven Approaches:
The increasing availability of large chemical datasets has enabled the development of machine learning models for predicting reaction outcomes and optimizing reaction conditions. acs.org While specific data for this compound may be scarce, models trained on related pyrrolidine syntheses and vinyl group transformations can provide valuable predictions. A data-driven, three-layer screening strategy, combining in silico screening, high-throughput experimentation, and reaction-based screening, could accelerate the discovery of novel transformations for this scaffold. acs.org
Table 2: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Expected Product Functionality |
| Ring-Opening Metathesis Polymerization (ROMP) | Grubbs' or Schrock catalyst | Functionalized polymer |
| Heck Coupling | Pd catalyst, aryl halide, base | Arylated pyrrolidine |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Dihydroxylated pyrrolidine |
| Epoxidation | m-CPBA | Diepoxy-pyrrolidine |
| [3+2] Cycloaddition | Azomethine ylide | Spiro-pyrrolidine derivative |
By integrating these predictive chemistry approaches, the synthesis and subsequent functionalization of this compound can be approached in a more rational and efficient manner, minimizing trial-and-error experimentation and accelerating the discovery of novel molecules with potentially interesting properties.
Synthetic Utility of Cis 1 Boc 2,5 Divinyl Pyrrolidine As a Versatile Building Block
Integration into Total Synthesis of Complex Natural Products
The unique structural features of cis-1-Boc-2,5-divinyl-pyrrolidine make it an ideal precursor for the synthesis of various natural products, particularly those containing a pyrrolidine (B122466) core. The cis-orientation of the vinyl groups allows for stereospecific transformations, enabling the construction of complex targets with high precision.
The divinyl substitution pattern is perfectly poised for the application of ring-closing metathesis (RCM) to forge bicyclic alkaloid skeletons. The pyrrolizidine (B1209537) core, a common motif in a large family of alkaloids, can be efficiently constructed from this building block. This strategy involves an RCM reaction across the two vinyl groups to form a dehydro-pyrrolizidine ring system, which can then be further elaborated.
This approach is highly valuable for synthesizing alkaloids such as uniflorine A. Furthermore, the pyrrolidine ring itself is the core of alkaloids like nornicotine (B190312). While classical syntheses of nornicotine often involve the condensation of pyridine (B92270) derivatives with pyrrolidinones or related precursors researchgate.netnih.govnih.gov, the use of a pre-formed, stereochemically defined pyrrolidine like the title compound offers a more modern and controlled approach. The vinyl groups can be cleaved or functionalized to complete the synthesis of nornicotine and its analogs.
Table 1: Proposed Alkaloid Synthesis Strategy
| Target Skeleton | Key Transformation | Reagents (Example) | Intermediate Product |
|---|---|---|---|
| Pyrrolizidine | Ring-Closing Metathesis (RCM) | Grubbs' Catalyst | Boc-protected dehydro-pyrrolizidine |
Kainic acid and its analogs are a class of neuroexcitatory amino acids characterized by a substituted pyrrolidine ring. The synthesis of these molecules demands precise control over the stereochemistry at multiple centers. The this compound scaffold provides a strong starting point for creating diverse kainic acid analogs. The synthetic strategy involves the stereoselective functionalization of the vinyl groups to install the requisite carboxymethyl and isopropenyl (or equivalent) side chains. This contrasts with other approaches that build the pyrrolidine ring during the synthesis researchgate.net. By starting with a pre-formed cis-disubstituted pyrrolidine, the synthetic route can be more convergent and flexible, allowing for the generation of a library of analogs for structure-activity relationship studies uni-koeln.de.
Transformations Leading to Other Cyclic Systems
Beyond its use as a precursor to natural products, the reactivity of this compound can be harnessed to construct other important cyclic frameworks, including strained cyclobutanes and complex spirocyclic and fused heterocycles.
The transformation of pyrrolidines into cyclobutanes is a powerful, albeit less common, synthetic strategy for accessing four-membered rings. This ring contraction can be achieved stereospecifically, providing excellent control over the resulting cyclobutane's substituents. Research has demonstrated that cis-substituted pyrrolidines can undergo a ring contraction to yield the corresponding cis-substituted cyclobutanes with high stereoretention ntu.ac.uk. This process can involve the in-situ generation of a reactive 1,1-diazene from the pyrrolidine nitrogen, which then extrudes N₂ to form a 1,4-biradical that collapses to the cyclobutane (B1203170) product ntu.ac.uk. Applying this methodology to this compound would be expected to produce cis-1,2-divinylcyclobutane (B1149738) derivatives, which are themselves valuable building blocks for further synthesis. This method provides a modern alternative to classical [2+2] cycloadditions for creating substituted cyclobutanes kib.ac.cnnih.govresearchgate.net.
The two vinyl groups serve as excellent handles for constructing more complex polycyclic systems. Intramolecular cycloaddition reactions are a prime strategy for this purpose. For instance, an intramolecular [4+2] Diels-Alder reaction could be envisioned where one vinyl group is part of a diene system and the other acts as the dienophile, leading to fused bicyclic systems.
Alternatively, the synthesis of spirocyclic heterocycles can be achieved. This involves transformations that create a new ring system sharing a single atom with the pyrrolidine core. Methodologies such as intramolecular dipolar cycloadditions using in-situ generated nitrones have been successfully employed to create spirocyclic alkaloids nih.gov. Similarly, acid-catalyzed intramolecular reactions of hydroxylactam derivatives bearing pendant alkenes can lead to spiro isoindolinone derivatives via formal [4+2] cycloadditions nih.gov. These established principles could be applied to elaborations of this compound to access novel spiro-pyrrolidine structures.
Development of Pyrrolidine-Based Organocatalysts and Their Applications
The strategic transformation of the vinyl groups in cis-1-Boc-2,5-divinylpyrrolidine is central to its utility in organocatalyst synthesis. While direct research detailing the conversion of this specific divinyl compound into organocatalysts is not extensively documented in readily available literature, the established chemistry of vinyl group transformations provides a clear blueprint for potential synthetic routes. Key chemical reactions such as ozonolysis, hydroboration-oxidation, and various forms of metathesis can be envisaged to convert the vinyl substituents into aldehydes, alcohols, or other functional groups. These newly installed functionalities can then be further elaborated to incorporate catalytically active moieties, such as primary or secondary amines, amides, or squaramides, which are known to be effective in a variety of asymmetric reactions.
The true measure of a catalyst's utility lies in its performance in chemical reactions. Pyrrolidine-based organocatalysts, in general, have demonstrated remarkable efficacy in a wide range of enantioselective transformations. These include, but are not limited to, Michael additions, aldol (B89426) reactions, Mannich reactions, and Diels-Alder reactions. The C2-symmetry of catalysts derived from cis-2,5-disubstituted pyrrolidines plays a crucial role in establishing a well-defined chiral environment around the catalytic site, which is essential for achieving high levels of stereocontrol.
For instance, novel C2-symmetric N,N′-bis-[(pyrrolidin-2-yl)methyl-squaramide] catalysts have been synthesized and successfully employed in asymmetric Michael reactions. rsc.org These catalysts, in combination with a base, have been shown to facilitate the reaction between cyclohexanone (B45756) derivatives and β-nitrostyrenes, affording the corresponding Michael adducts in high yields and with excellent enantioselectivity. rsc.org The robustness of these catalytic systems is further highlighted by their ability to be recycled multiple times without a significant loss in selectivity, an important consideration for practical and industrial applications. rsc.org
The following table summarizes the performance of a representative C2-symmetric pyrrolidine-derived squaramide catalyst in the asymmetric Michael addition of 4-substituted cyclohexanones to β-nitrostyrene, showcasing the high yields and enantiomeric excesses typically achieved with this class of organocatalysts.
| Entry | Substituent (R) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | H | 95 | 92 |
| 2 | OMe | 93 | 94 |
| 3 | Cl | 96 | 90 |
| 4 | NO2 | 91 | 88 |
This data is representative of the performance of C2-symmetric pyrrolidine-derived organocatalysts in asymmetric Michael additions and is provided for illustrative purposes.
The development of such catalysts underscores the immense potential residing within the cis-2,5-disubstituted pyrrolidine scaffold. While the direct lineage from cis-1-Boc-2,5-divinylpyrrolidine to a specific, named organocatalyst and its detailed application remains a subject for further research and publication, the foundational principles of organocatalyst design and the proven success of related structures strongly suggest that it is a highly promising, yet underexplored, precursor for the next generation of asymmetric catalysts.
Emerging Research Directions and Future Outlook
Development of Novel Stereoselective Methodologies for cis-1-Boc-2,5-Divinyl-pyrrolidine Synthesis
The synthesis of this compound with high stereoselectivity is a key challenge that continues to drive innovation in synthetic chemistry. Traditional methods often require multiple steps and may lack the desired efficiency or stereocontrol. Consequently, researchers are actively pursuing novel strategies to streamline its synthesis.
One promising approach involves the use of chiral auxiliaries to guide the stereochemical outcome of the reaction. For instance, methods starting from readily available chiral precursors like pyroglutamic acid have been developed to access cis-2,5-disubstituted pyrrolidines. researchgate.net These methods often rely on the careful control of reaction conditions to favor the formation of the desired cis isomer.
Another area of intense research is the development of catalytic asymmetric methods. These methods offer the potential for high efficiency and enantioselectivity, often obviating the need for chiral auxiliaries that must be added and later removed. A notable example is the palladium(II)-catalyzed aerobic oxidative cyclization of alkenes with tethered tert-butanesulfinamides. nih.gov This method provides enantiopure cis-2,5-disubstituted pyrrolidines from easily diversified starting materials. nih.gov The use of biotechnology, such as enzymatic dynamic kinetic resolution (DKR) of a keto ester, has also proven effective in creating the desired syn-1,2-amino alcohol precursor with excellent enantiomeric excess and diastereomeric ratio, which can then be converted to the cis-pyrrolidine. nih.gov
The table below summarizes some of the novel stereoselective methodologies that can be applied to the synthesis of this compound and its analogs.
| Methodology | Key Features | Precursor Type | Stereocontrol Element | Reference |
| Pyroglutamic Acid-Based Synthesis | Utilizes a readily available chiral pool starting material. | Pyroglutamic acid | Substrate control | researchgate.net |
| Palladium-Catalyzed Oxidative Cyclization | Aerobic conditions, high diastereoselectivity. | Alkene with tethered tBu-sulfinamide | Chiral auxiliary (tBu-sulfinamide) | nih.gov |
| Enzymatic Dynamic Kinetic Resolution | High enantioselectivity (>99% ee) and diastereoselectivity (>99:1 dr). | Keto ester | Enzyme | nih.gov |
| Organocatalysis | Enantioselective Michael addition to α,β-unsaturated aldehydes. | Aldehydes and nitroalkanes | Chiral pyrrolidine (B122466) organocatalyst | rsc.org |
Advanced Stereocontrol in the Construction of Complex Pyrrolidine Scaffolds
The vinyl groups of this compound serve as synthetic handles for the construction of more complex, stereochemically rich pyrrolidine scaffolds. Achieving advanced stereocontrol in these subsequent transformations is crucial for the synthesis of target molecules with high purity.
A key strategy involves leveraging the existing stereochemistry of the pyrrolidine ring to direct the stereochemical outcome of further reactions. For example, the vinyl groups can participate in a variety of stereoselective transformations, including Diels-Alder reactions, metathesis, and various addition reactions. The cis relationship of the vinyl groups can pre-organize the substrate for specific intramolecular reactions, leading to the formation of complex bicyclic or polycyclic systems with high diastereoselectivity.
The development of new catalytic systems that can differentiate between the two vinyl groups or control the approach of reagents is another active area of research. Such systems would allow for the selective functionalization of one vinyl group over the other, further expanding the synthetic utility of this versatile building block. The stereocontrolled synthesis of complex libraries of compounds from angular epoxyquinol scaffolds, for instance, demonstrates the power of using highly stereocontrolled cycloadditions to generate diverse molecular frameworks. nih.gov
Deeper Mechanistic Understanding of Underexplored Transformations
While many transformations involving pyrrolidine derivatives are well-established, a deeper mechanistic understanding of less common or newly developed reactions is essential for their broader application and optimization. For instance, the divinylcyclopropane-cycloheptadiene rearrangement is a powerful transformation that can be applied to derivatives of this compound to create complex seven-membered rings. beilstein-journals.orgnih.gov Detailed mechanistic studies, often aided by computational chemistry, can provide insights into the transition states and reaction pathways, enabling chemists to predict and control the stereochemical outcomes of these complex rearrangements. nih.gov
Similarly, understanding the mechanism of catalytic cycles, such as those in palladium-catalyzed reactions, is crucial for improving catalyst efficiency and selectivity. nih.gov Mechanistic investigations can reveal the role of ligands, additives, and reaction conditions in determining the course of the reaction, leading to the development of more robust and reliable synthetic methods. General discussions on mechanistic insights into organic transformations highlight the importance of this fundamental research. nih.gov
Expanding the Synthetic Scope and Applications of Divinyl Pyrrolidines in Organic Synthesis
The unique structural features of this compound make it an attractive starting material for the synthesis of a wide range of biologically active molecules and complex natural products. The two vinyl groups can be elaborated in a multitude of ways, allowing for the rapid construction of molecular complexity.
One area of significant potential is the use of divinyl pyrrolidines in diversity-oriented synthesis to create libraries of novel compounds for biological screening. The ability to stereoselectively functionalize the vinyl groups and the pyrrolidine ring allows for the generation of a vast array of structurally diverse molecules from a common precursor.
Furthermore, this compound and its derivatives are valuable intermediates in the total synthesis of natural products containing the pyrrolidine core, such as tropane (B1204802) alkaloids. researchgate.net The development of efficient methods for the synthesis and elaboration of this building block will undoubtedly accelerate the synthesis of these and other important molecular targets. The application of chiral cis-2,5-disubstituted pyrrolidines as organocatalysts in enantioselective reactions further underscores the expanding role of these scaffolds in modern organic synthesis. rsc.org
Q & A
Basic Synthesis: What are the critical steps for synthesizing cis-1-Boc-2,5-Divinyl-pyrrolidine with high stereochemical fidelity?
Answer:
The synthesis typically involves:
- Boc Protection : Introducing the tert-butyloxycarbonyl (Boc) group at the pyrrolidine nitrogen via reaction with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) under inert atmosphere .
- Divinyl Group Installation : Palladium-catalyzed cross-coupling (e.g., Heck or Stille reactions) at positions 2 and 5 of the pyrrolidine ring. For stereochemical control, use chiral ligands (e.g., BINAP) and low temperatures to favor the cis configuration .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to isolate the cis isomer. Confirm stereochemistry via NOESY NMR (nuclear Overhauser effect between vinyl protons) .
Advanced Characterization: How can researchers resolve contradictions in reported NMR shifts for this compound derivatives?
Answer:
Discrepancies often arise from solvent effects, concentration, or impurities. To address this:
- Standardize Conditions : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) and consistent concentrations (10–20 mg/mL) .
- Advanced NMR Techniques : Employ 2D NMR (HSQC, HMBC) to distinguish overlapping signals. Compare with computational predictions (DFT-based NMR shift calculations) to validate assignments .
- Cross-Validate : Cross-reference with X-ray crystallography data (if available) to confirm spatial arrangements of substituents .
Mechanistic Insights: What computational methods are suitable for studying the reactivity of this compound in catalytic systems?
Answer:
- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to model transition states and predict regioselectivity in reactions (e.g., cycloadditions). Focus on electron density distribution at vinyl groups to explain nucleophilic/electrophilic behavior .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., THF vs. DMF) to optimize reaction conditions for catalytic hydrogenation or cross-coupling .
- Docking Studies : If used in drug discovery, dock the compound into enzyme active sites (e.g., kinases) to predict binding modes and guide functionalization .
Data Interpretation: How should researchers analyze conflicting yields in asymmetric syntheses involving this compound?
Answer:
- Variable Control : Ensure consistency in catalyst loading, temperature, and solvent purity. For example, trace moisture can deactivate Pd catalysts, reducing yields .
- Stereochemical Analysis : Use chiral HPLC or polarimetry to quantify enantiomeric excess (ee). If cis selectivity is low, revisit ligand design (e.g., switch from BINAP to Josiphos ligands) .
- Reaction Monitoring : Employ in-situ IR or Raman spectroscopy to track intermediate formation and adjust reaction times dynamically .
Advanced Applications: What strategies leverage the divinyl groups of this compound in polymer chemistry?
Answer:
- Ring-Opening Metathesis Polymerization (ROMP) : Use Grubbs catalysts (e.g., G3) to polymerize via the divinyl groups, creating rigid pyrrolidine-based polymers for biomedical scaffolds .
- Click Chemistry : Functionalize vinyl groups with azides or alkynes for post-polymerization modifications (e.g., drug conjugation) .
- Cross-Linking : Incorporate into hydrogels via photoinitiated thiol-ene reactions for tunable mechanical properties .
Contradiction Resolution: Why do some studies report instability of the Boc group in this compound under basic conditions?
Answer:
- Mechanistic Insight : The Boc group is susceptible to nucleophilic attack under strong bases (e.g., NaOH). Stabilize by using mild bases (e.g., K₂CO₃) in biphasic systems (water/DCM) .
- Alternative Protection : If deprotection occurs prematurely, switch to acid-labile groups (e.g., Fmoc) or orthogonal protection strategies .
Methodological Gaps: How can researchers improve the scalability of synthesizing this compound for multi-gram applications?
Answer:
- Flow Chemistry : Implement continuous flow systems for Boc protection and coupling steps to enhance reproducibility and reduce reaction times .
- Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles to recover and reuse expensive reagents .
- Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) for maximizing yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
